molecular formula C15H11I B14177068 Phenanthrene, 2-(iodomethyl)- CAS No. 850080-43-2

Phenanthrene, 2-(iodomethyl)-

Cat. No.: B14177068
CAS No.: 850080-43-2
M. Wt: 318.15 g/mol
InChI Key: UBFIYZBXJKXFHP-UHFFFAOYSA-N
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Description

Phenanthrene, 2-(iodomethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Phenanthrene is commonly found in coal tar, cigarette smoke, and exhaust fumes

Preparation Methods

The synthesis of phenanthrene derivatives, including phenanthrene, 2-(iodomethyl)-, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in high yields and shorter reaction times . Another method involves the Haworth synthesis, which includes steps such as Friedel-Crafts acylation, Clemmensen reduction, and ring closure reactions .

Chemical Reactions Analysis

Phenanthrene, 2-(iodomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in sulfuric acid yields diphenic acid, while oxidation with chromium trioxide produces 9,10-phenanthraquinone . Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed from these reactions are diphenic acid and phenanthraquinone .

Mechanism of Action

The mechanism of action of phenanthrene, 2-(iodomethyl)- involves its interaction with various molecular targets and pathways. For example, in biodegradation studies, microorganisms such as Alcaligenes ammonioxydans utilize phenanthrene as a carbon source, breaking it down into metabolites like salicylic acid and catechol . This process involves enzymatic reactions that degrade the phenanthrene structure, ultimately leading to its mineralization.

Comparison with Similar Compounds

Phenanthrene, 2-(iodomethyl)- can be compared to other similar compounds such as anthracene and phenanthrene itself. Both anthracene and phenanthrene are polycyclic aromatic hydrocarbons with similar structures, but phenanthrene, 2-(iodomethyl)- has unique reactivity due to the presence of the iodomethyl group . This modification enhances its potential for various chemical reactions and applications. Other similar compounds include phenanthridine and phenanthrenequinone, which are used in dyes and as oxidizing agents .

Properties

CAS No.

850080-43-2

Molecular Formula

C15H11I

Molecular Weight

318.15 g/mol

IUPAC Name

2-(iodomethyl)phenanthrene

InChI

InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2

InChI Key

UBFIYZBXJKXFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI

Origin of Product

United States

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